Cas no 329079-46-1 (1-(Benzylcarbamothioyl)-N-(3,5-dimethylphenyl)formamide)

1-(Benzylcarbamothioyl)-N-(3,5-dimethylphenyl)formamide is a thiourea derivative characterized by its unique molecular structure, incorporating both benzyl and 3,5-dimethylphenyl functional groups. This compound exhibits potential utility in organic synthesis and pharmaceutical research due to its thiocarbamoyl moiety, which can serve as a versatile intermediate in the preparation of heterocyclic compounds or as a ligand in coordination chemistry. Its structural features may also contribute to enhanced stability and reactivity in specific chemical transformations. The presence of aromatic substituents further expands its applicability in designing bioactive molecules or materials with tailored properties. Proper handling and storage are recommended due to its sensitivity to moisture and light.
1-(Benzylcarbamothioyl)-N-(3,5-dimethylphenyl)formamide structure
329079-46-1 structure
Product Name:1-(Benzylcarbamothioyl)-N-(3,5-dimethylphenyl)formamide
CAS No:329079-46-1
MF:C17H18N2OS
MW:298.402622699738
CID:5738737
PubChem ID:670647
Update Time:2025-05-20

1-(Benzylcarbamothioyl)-N-(3,5-dimethylphenyl)formamide Chemical and Physical Properties

Names and Identifiers

    • 1-(benzylcarbamothioyl)-N-(3,5-dimethylphenyl)formamide
    • SMR000336900
    • 2-(benzylamino)-N-(3,5-dimethylphenyl)-2-sulfanylideneacetamide
    • 2-(benzylamino)-N-(3,5-dimethylphenyl)-2-thioxo-acetamide
    • AKOS003947264
    • N-(3,5-dimethylphenyl)-2-[(phenylmethyl)amino]-2-sulfanylidene-ethanamide
    • cid_670647
    • Oprea1_269507
    • JS-0634
    • N-(3,5-dimethylphenyl)-2-[(phenylmethyl)amino]-2-sulfanylideneacetamide
    • BDBM73683
    • 329079-46-1
    • CHEMBL1720138
    • 2-(benzylamino)-N-(3,5-dimethylphenyl)-2-thioxoacetamide
    • MLS000763549
    • Acetamide, N-(3,5-dimethylphenyl)-2-[(phenylmethyl)amino]-2-thioxo-
    • 1-(Benzylcarbamothioyl)-N-(3,5-dimethylphenyl)formamide
    • Inchi: 1S/C17H18N2OS/c1-12-8-13(2)10-15(9-12)19-16(20)17(21)18-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20)
    • InChI Key: DWTXTHXWMBFBKI-UHFFFAOYSA-N
    • SMILES: S=C(C(NC1C=C(C)C=C(C)C=1)=O)NCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 298.11398438g/mol
  • Monoisotopic Mass: 298.11398438g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 356
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 73.2Ų

Experimental Properties

  • Density: 1.212±0.06 g/cm3(Predicted)
  • pka: 10.70±0.70(Predicted)

1-(Benzylcarbamothioyl)-N-(3,5-dimethylphenyl)formamide Pricemore >>

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Additional information on 1-(Benzylcarbamothioyl)-N-(3,5-dimethylphenyl)formamide

1-(Benzylcarbamothioyl)-N-(3,5-dimethylphenyl)formamide: A Comprehensive Overview

1-(Benzylcarbamothioyl)-N-(3,5-dimethylphenyl)formamide, with the CAS registry number 329079-46-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug design and development. The molecule combines elements of sulfur-containing heterocycles and aromatic systems, making it a promising candidate for various biological studies.

The structure of 1-(Benzylcarbamothioyl)-N-(3,5-dimethylphenyl)formamide is characterized by a formamide group attached to a benzylcarbamothioyl moiety, which introduces sulfur into the molecule. This sulfur atom plays a crucial role in modulating the compound's reactivity and bioavailability. The presence of the 3,5-dimethylphenyl group further enhances the molecule's stability and lipophilicity, making it an attractive scaffold for medicinal chemists.

Recent studies have highlighted the potential of this compound as a lead molecule in the development of novel therapeutic agents. Researchers have explored its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential use in anti-inflammatory drug discovery. Additionally, preliminary in vitro assays have demonstrated moderate activity against certain cancer cell lines, indicating its potential role in oncology research.

The synthesis of 1-(Benzylcarbamothioyl)-N-(3,5-dimethylphenyl)formamide involves a multi-step process that begins with the preparation of the benzylcarbamothioic acid intermediate. This intermediate is then subjected to amide bond formation with the 3,5-dimethylphenyl group under optimized conditions. The reaction sequence is designed to ensure high yields and purity, which are critical for subsequent biological evaluations.

In terms of pharmacokinetics, this compound exhibits favorable absorption profiles in preclinical models. Its lipophilic nature allows for efficient crossing of biological membranes, while its metabolic stability ensures sustained levels in systemic circulation. These properties are advantageous for drugs targeting chronic conditions that require prolonged therapeutic effects.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies have provided insights into its binding affinity towards various protein targets, further validating its potential as a drug candidate. Moreover, ongoing clinical trials are investigating its safety profile and efficacy in treating inflammatory diseases, offering promising results thus far.

In conclusion, 1-(Benzylcarbamothioyl)-N-(3,5-dimethylphenyl)formamide represents a compelling example of how structural diversity can be leveraged to develop innovative therapeutic agents. With its unique chemical properties and promising biological activities, this compound continues to be a focal point in contemporary medicinal chemistry research.

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